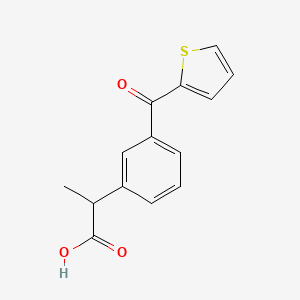
alpha-Methyl-3-(2-thienylcarbonyl)benzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suprofen is a non-steroidal anti-inflammatory drug (NSAID) that was developed by Janssen Pharmaceutica. It is known for its analgesic, antipyretic, and anti-inflammatory properties. Suprofen was initially used as an oral medication but was later discontinued due to renal effects. It was subsequently used as a topical ophthalmic solution to prevent miosis during and after ophthalmic surgery .
Vorbereitungsmethoden
Suprofen can be synthesized through various methods. One common method involves the use of 2-thiophenecarboxaldehyde as a substrate. The synthesis process typically includes the following steps :
Condensation Reaction: The Gewald reaction is a common method for synthesizing thiophene derivatives, including suprofen.
Oxidation: Tervalaldehyde is used as an oxidant in the preparation of suprofen.
Industrial Production: Industrial production methods for suprofen involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Suprofen undergoes various chemical reactions, including:
Oxidation: Suprofen can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Suprofen can undergo substitution reactions, particularly at the thiophene ring. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Suprofen has been extensively studied for its applications in various fields :
Chemistry: Suprofen is used as a model compound in the study of thiophene derivatives and their chemical properties.
Biology: In biological research, suprofen is used to study the effects of NSAIDs on cellular processes and inflammation.
Medicine: Suprofen’s primary medical application is in ophthalmology, where it is used to prevent miosis during eye surgery.
Industry: Suprofen and its derivatives are used in the development of new pharmaceuticals and as intermediates in chemical synthesis.
Wirkmechanismus
Suprofen exerts its effects by inhibiting the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, suprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Suprofen is structurally related to other NSAIDs such as ibuprofen, ketoprofen, and naproxen . Here are some comparisons:
Ibuprofen: Like suprofen, ibuprofen is a non-steroidal anti-inflammatory drug that inhibits COX enzymes. ibuprofen is more commonly used for general pain relief and inflammation.
Ketoprofen: Ketoprofen is similar to suprofen in its analgesic and anti-inflammatory properties. It is used to treat conditions such as arthritis and dysmenorrhea.
Naproxen: Naproxen is another NSAID that is used to treat pain and inflammation. It has a longer half-life compared to suprofen, making it suitable for conditions requiring prolonged treatment.
Suprofen is unique in its specific application in ophthalmology, particularly for preventing miosis during eye surgery .
Eigenschaften
CAS-Nummer |
52779-89-2 |
|---|---|
Molekularformel |
C14H12O3S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
2-[3-(thiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-2-5-11(8-10)13(15)12-6-3-7-18-12/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
OKKUZOASBYWBPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


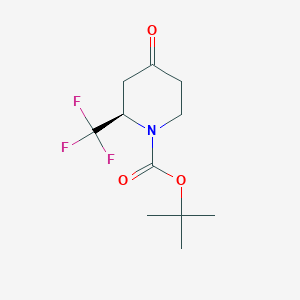
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)
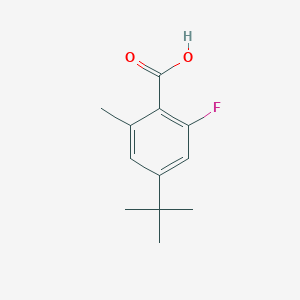

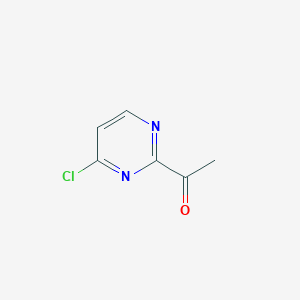
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
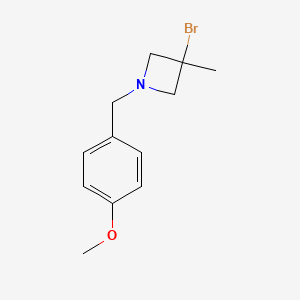

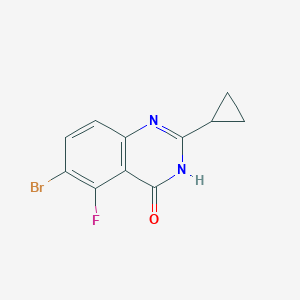
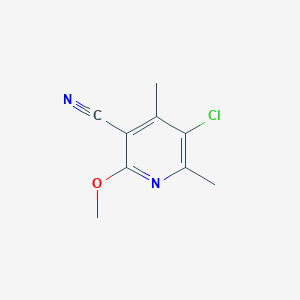
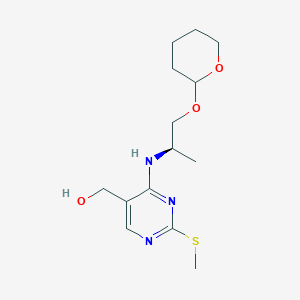
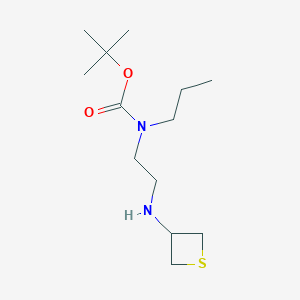
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
